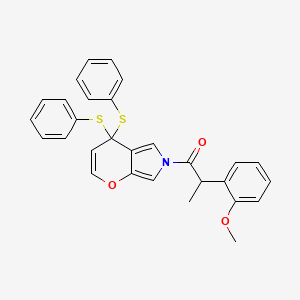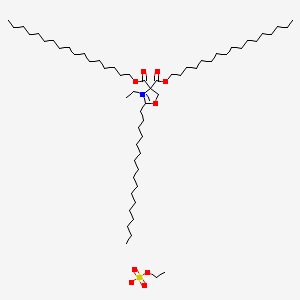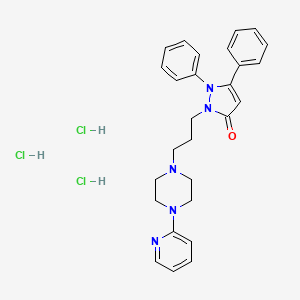
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorophenyl-containing reagent reacts with the spirocyclic intermediate.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively. These steps may involve the use of specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorophenyl group can introduce various functional groups.
科学的研究の応用
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
類似化合物との比較
Similar Compounds
- 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3-isopropyl-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-naphthalen-1-yl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
8-(2-(4-Fluorophenyl)ethyl)-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is unique due to its specific spirocyclic structure and the presence of both hydroxyl and fluorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
134070-06-7 |
|---|---|
分子式 |
C17H23FN2O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-3,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C17H23FN2O3/c1-16(22)17(23-15(21)19(16)2)8-11-20(12-9-17)10-7-13-3-5-14(18)6-4-13/h3-6,22H,7-12H2,1-2H3 |
InChIキー |
UGXBRFVWHZKUSR-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)


![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)







